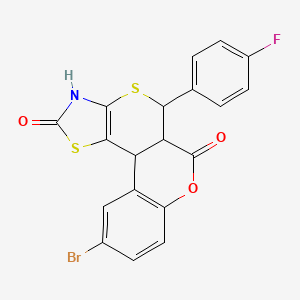![molecular formula C16H23N3O B12167488 N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B12167488.png)
N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development. This particular compound has a unique structure that includes a dimethylaminoethyl group and an isopropyl group attached to the indole ring, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the indole core with an appropriate carboxylic acid derivative, such as an acid chloride or an ester, in the presence of a base.
Attachment of the Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced through a nucleophilic substitution reaction, where the indole derivative is reacted with a suitable alkylating agent, such as dimethylaminoethyl chloride, in the presence of a base.
Introduction of the Isopropyl Group: The isopropyl group can be introduced through a Friedel-Crafts alkylation reaction, where the indole derivative is reacted with isopropyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow chemistry and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylaminoethyl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include alkyl halides and amines, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the carboxamide group.
Substitution: Substituted derivatives at the dimethylaminoethyl group.
Scientific Research Applications
N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes, receptors, and proteins, modulating their activity and leading to specific biological effects.
Pathways Involved: The compound may influence signaling pathways involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: A similar compound with a naphthalimide core, known for its use as a photoinitiator.
N-[2-(dimethylamino)ethyl]-1H-indole-3-carboxamide: A similar compound with a carboxamide group at the 3-position of the indole ring.
Uniqueness
N-[2-(dimethylamino)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H23N3O |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-1-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C16H23N3O/c1-12(2)19-10-8-13-14(6-5-7-15(13)19)16(20)17-9-11-18(3)4/h5-8,10,12H,9,11H2,1-4H3,(H,17,20) |
InChI Key |
SLSMFDHBVPLOOF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=C(C=CC=C21)C(=O)NCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2E)-2-(2-chlorobenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12167419.png)

![N-[2-(6-chloro-1H-indol-1-yl)ethyl]-2-(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetamide](/img/structure/B12167428.png)
![1-(4-Methoxyphenyl)-7,8-dimethyl-3-(2-phenylethyl)-2,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B12167437.png)
![N-[2-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B12167440.png)

![[4-(3,4-dichlorophenyl)piperazin-1-yl][3-(5-methyl-1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B12167449.png)
![3-(1H-indol-3-yl)-N-[4-(2-oxopyrrolidin-1-yl)phenyl]propanamide](/img/structure/B12167450.png)


![Ethyl 3-{[5-(methoxycarbonyl)furan-2-yl]methyl}-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12167464.png)
![methyl 3-({[4-(2,4-dichlorophenyl)-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12167474.png)
![3,3-dimethyl-2-methylidene-N-(4-methylphenyl)bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12167475.png)
![3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(2,6-dimethylmorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12167476.png)
